2-Chloro-4,6-dimethylquinoline
Overview
Description
2-Chloro-4,6-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a chlorine atom at the 2-position and two methyl groups at the 4- and 6-positions on the quinoline ring. The unique structure of this compound makes it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst. Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported to be effective . Additionally, microwave-assisted synthesis and solvent-free conditions are explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,6-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methyl groups at the 4- and 6-positions can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-4,6-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Chloro-2,6-dimethylquinoline
- 2,6-Dimethylquinoline
- 4,7-Dichloroquinoline
Comparison: 2-Chloro-4,6-dimethylquinoline is unique due to the specific positioning of its chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Chloro-2,6-dimethylquinoline, it has different substitution patterns that affect its interaction with biological targets. Similarly, 2,6-Dimethylquinoline lacks the chlorine atom, which significantly alters its chemical properties and applications .
Properties
IUPAC Name |
2-chloro-4,6-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJOZIDQGBLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345603 | |
Record name | 2-Chloro-4,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-18-6 | |
Record name | 2-Chloro-4,6-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3913-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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